1-(Pyridin-2-yl)cyclopropanamine structure and molecular formula
1-(Pyridin-2-yl)cyclopropanamine structure and molecular formula
An In-depth Technical Guide to 1-(Pyridin-2-yl)cyclopropanamine
Abstract
This technical guide provides a comprehensive overview of 1-(Pyridin-2-yl)cyclopropanamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its molecular structure, physicochemical properties, and key applications. Emphasis is placed on its role as a versatile building block in the synthesis of novel therapeutic agents, particularly for neurological disorders. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering foundational knowledge and insights into the utility of this unique molecular scaffold.
Introduction to 1-(Pyridin-2-yl)cyclopropanamine
The pyridine ring is the second most abundant nitrogen-containing heterocycle found in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] Similarly, the cyclopropane ring is a crucial pharmacophore that imparts conformational rigidity and unique metabolic properties to bioactive molecules.[1] 1-(Pyridin-2-yl)cyclopropanamine merges these two privileged structural motifs: a pyridine ring attached to a cyclopropylamine moiety.[2] This combination creates a unique three-dimensional structure that is of considerable interest to medicinal chemists.
The compound serves as a valuable intermediate and building block for creating more complex molecules.[2] Its structure is particularly relevant in the development of novel therapeutics targeting the central nervous system, with research suggesting potential applications in modulating neurotransmitter systems for the treatment of conditions like anxiety and depression.[2] This guide will elucidate the fundamental characteristics of this compound, providing a technical foundation for its application in research and development.
Molecular Structure and Physicochemical Properties
The core structure of 1-(Pyridin-2-yl)cyclopropanamine consists of a cyclopropane ring where one carbon atom is bonded to both an amine group (-NH₂) and the C2 position of a pyridine ring.
Chemical Structure
Caption: Chemical structure of 1-(Pyridin-2-yl)cyclopropanamine.
Physicochemical Data
The key identifying and physical properties of 1-(Pyridin-2-yl)cyclopropanamine and its common hydrochloride salt are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂ | [3][4] |
| Molecular Weight | 134.178 g/mol | [3] |
| CAS Number | 503417-37-6 | [3][5] |
| Monoisotopic Mass | 134.0844 Da | [4] |
| Density | 1.150 g/cm³ | [3] |
| Boiling Point | 239°C | [3] |
| Flash Point | 121°C | [3] |
| Appearance | Off-white to dark brown solid (as HCl salt) | [2] |
| HCl Salt Formula | C₈H₁₀N₂·HCl | [2] |
| HCl Salt Mol. Weight | 170.68 g/mol | [2] |
| HCl Salt CAS Number | 437985-36-9 | [2][6][7] |
Synthesis and Mechanistic Insights
The synthesis of pyridyl cyclopropanes is an area of active research, leveraging modern catalytic methods. While a specific, detailed protocol for 1-(Pyridin-2-yl)cyclopropanamine is not publicly detailed, its synthesis can be conceptualized through established organometallic and biocatalytic cyclopropanation strategies.
Representative Synthetic Approach
The construction of such molecules often involves the reaction of a carbene precursor with an appropriate olefin. Recent advancements have utilized engineered hemoproteins as biocatalysts for the asymmetric cyclopropanation of olefins using pyridotriazoles as stable carbene sources.[1] This enzymatic approach offers high efficiency and stereoselectivity, providing a powerful method for creating optically active pyridine-containing cyclopropanes.[1]
A generalized workflow for such a synthesis is outlined below.
Caption: Generalized workflow for catalytic synthesis of pyridyl cyclopropanes.
This biocatalytic strategy represents a significant advancement over traditional transition-metal-catalyzed methods, which often rely on less stable diazo compounds as carbene precursors.[1] The use of stable pyridotriazoles enhances the practicality and accessibility of these valuable molecular scaffolds.
Applications in Research and Drug Development
1-(Pyridin-2-yl)cyclopropanamine is primarily utilized as a key intermediate in the synthesis of more complex organic molecules for the pharmaceutical and agrochemical industries.[2]
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Pharmaceutical Development : The compound is a valuable building block for drug candidates, especially those targeting neurological disorders.[2] The rigid cyclopropylamine structure can help lock a molecule into a specific conformation, enhancing its binding affinity to a biological target, while the pyridine ring can participate in crucial interactions with receptors in the brain.[2] Researchers have explored its derivatives for potential efficacy in modulating neurotransmitter systems, which could lead to new treatments for anxiety and depression.[2]
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Chemical Synthesis : Beyond its direct pharmaceutical applications, it serves as a versatile reagent. Its amine group can be readily functionalized, allowing for its incorporation into a wide array of larger, more complex molecular architectures.[2]
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Biochemical Research : The compound and its derivatives can be used as probes to study biological pathways and to investigate the mechanisms of action for potential therapeutic agents.[2]
Spectroscopic and Analytical Data
Characterization of 1-(Pyridin-2-yl)cyclopropanamine is typically achieved through standard analytical techniques. While a publicly available, fully interpreted spectrum is not provided in the search results, the expected methods for structural confirmation include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be used to confirm the proton and carbon framework of the molecule. The spectra would show characteristic signals for the protons on the pyridine ring and the aliphatic protons of the cyclopropane ring and amine group. Purity is often assessed via NMR (≥ 95%).[2]
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Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight of the compound. Predicted collision cross-section values for various adducts, such as [M+H]⁺, have been calculated.[4]
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Infrared (IR) Spectroscopy : IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the primary amine and the C=N and C=C stretches of the pyridine ring.
Safety and Handling
As with any laboratory chemical, 1-(Pyridin-2-yl)cyclopropanamine and its salts should be handled with appropriate care.
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Storage : The hydrochloride salt is typically stored under inert atmosphere at temperatures between 0-8°C to ensure stability.[2][7]
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Handling : Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1-(Pyridin-2-yl)cyclopropanamine is a synthetically valuable compound that strategically combines the key pharmacophoric elements of a pyridine ring and a cyclopropylamine group. Its utility as a building block in medicinal chemistry, particularly for developing novel agents for neurological disorders, is well-recognized. The ongoing development of advanced synthetic methods, including biocatalysis, promises to make this and related structures more accessible for future drug discovery and development efforts.
References
- Chemical-Suppliers. (n.d.). 1-(Pyridin-2-yl)cyclopropylamine | CAS 503417-37-6.
- Synblock. (n.d.). CAS 867008-55-7 | N-[1-(Pyridin-2-yl)ethyl]cyclopropanamine.
- American Elements. (n.d.). 1-(pyridin-2-yl)cyclopropan-1-amine hydrochloride | CAS 437985-36-9.
- Chem-Impex. (n.d.). 1-Pyridin-2-yl-cyclopropylamine hydrochloride.
- PubChemLite. (n.d.). 1-(pyridin-2-yl)cyclopropanamine (C8H10N2).
- BLD Pharm. (n.d.). 503417-37-6 | 1-(Pyridin-2-yl)cyclopropanamine.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- PubChem. (n.d.). N-(1-(pyridin-3-yl)ethyl)cyclopropanamine.
- BLD Pharm. (n.d.). 437985-36-9 | 1-(Pyridin-2-yl)cyclopropanamine hydrochloride.
- Arnold, F. H., et al. (n.d.). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PMC - NIH.
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